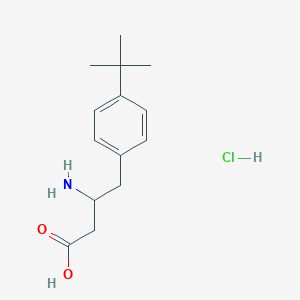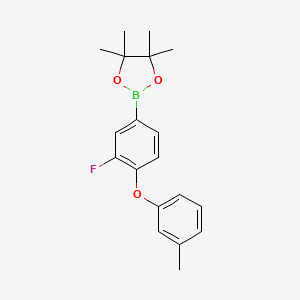
(S,R,S)-AHPC-PEG3-NH2 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a compound used primarily in the field of targeted protein degradation. It is a conjugate that contains a von Hippel-Lindau (VHL)-recruiting ligand and a PEGylated crosslinker with a pendant amine for reactivity with a carboxyl group on the target ligand . This compound is a building block for the synthesis of molecules used in PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach for degrading specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-PEG3-NH2 hydrochloride involves multiple steps, starting with the preparation of the VHL ligand, followed by the attachment of the PEG3 linker and the amine group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis platforms and high-throughput screening to optimize the yield and purity of the compound . The process is designed to be scalable and reproducible to meet the demands of research and development in the pharmaceutical industry.
Analyse Chemischer Reaktionen
Types of Reactions
(S,R,S)-AHPC-PEG3-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxyl groups to form amide bonds.
Click Chemistry: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Click Chemistry: Reagents include azides, alkynes, copper sulfate, and sodium ascorbate.
Major Products
The major products formed from these reactions are typically amide-linked conjugates or triazole-linked bioconjugates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S,R,S)-AHPC-PEG3-NH2 hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (S,R,S)-AHPC-PEG3-NH2 hydrochloride involves the recruitment of the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex . This complex tags the target protein for degradation by the proteasome, a cellular machinery responsible for degrading unwanted or misfolded proteins . The PEG3 linker and amine group facilitate the binding of the compound to the target protein, ensuring specificity and efficiency in the degradation process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S,R,S)-AHPC-PEG1-NH2 hydrochloride
- (S,R,S)-AHPC-PEG2-NH2 hydrochloride
- (S,R,S)-AHPC-PEG4-NH2 hydrochloride
- (S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride
Uniqueness
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is unique due to its specific PEG3 linker length, which provides an optimal balance between solubility and reactivity . This makes it particularly effective in forming stable and efficient PROTAC molecules for targeted protein degradation . The presence of the amine group also allows for versatile conjugation with various target ligands, enhancing its applicability in different research and therapeutic contexts .
Eigenschaften
Molekularformel |
C30H46ClN5O7S |
|---|---|
Molekulargewicht |
656.2 g/mol |
IUPAC-Name |
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H |
InChI-Schlüssel |
ZOYHUTRHKHRRPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine](/img/structure/B15155352.png)

![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol](/img/structure/B15155370.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide](/img/structure/B15155371.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15155373.png)


![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15155403.png)
![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155422.png)
![Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B15155444.png)
![1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B15155448.png)
